Griffonilide

Catalog No.
S565984
CAS No.
61371-55-9
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griffonilide

CAS Number

61371-55-9

Product Name

Griffonilide

IUPAC Name

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1

InChI Key

VXWUBYBAUIHOHG-DTLFHODZSA-N

SMILES

C1=CC2=CC(=O)OC2C(C1O)O

Synonyms

[6R-(6α,7β,7aβ)]-7,7a-Dihydro-6,7-dihydroxy-2(6H)-benzofuranone; NSC 290808

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O

Isomeric SMILES

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O

Application in Traditional Medicine

Griffonia simplicifolia has been used as a holistic remedy in traditional medicine . It has attracted attention from many researchers and consumers because of its multiple health-promoting effects .

Method of Application: The method of application in traditional medicine often involves the use of the plant in its natural form. The plant may be consumed directly or prepared as a tea or tincture.

Results and Outcomes: The results and outcomes of the use of Griffonia simplicifolia in traditional medicine are largely anecdotal, based on centuries of use in traditional communities . .

Application in Clinical Trials

A clinical trial using 60 mg of L-5-hydroxytryptophan extracted from Griffonia simplicifolia has been administered for six weeks to 15 patients with relationship problems or break-up issues in long-term relationships .

Application in Pain Management

Griffonilide, a compound derived from Griffonia simplicifolia, is recognized for its anti-inflammatory and analgesic properties .

Application in Nutritional Uses

Griffonia simplicifolia has potential nutritional uses .

Application in Mental Health

Griffonia simplicifolia has been used in the treatment of various mental health issues . This is due to the presence of 5-HTP, a precursor to serotonin, which plays a crucial role in mood regulation .

Method of Application: The plant extract, often in the form of a supplement, is typically administered orally .

Results and Outcomes: While some studies have shown positive effects, the results are mixed and more research is needed to confirm these findings .

Application in Sleep Disorders

Griffonia simplicifolia has been used in the treatment of sleep disorders . This is due to the presence of 5-HTP, which is a precursor to melatonin, a hormone that regulates sleep .

Results and Outcomes: Some studies have shown positive effects on sleep quality and duration, but more research is needed to confirm these findings .

Griffonilide is a naturally occurring compound classified as a lactone, primarily isolated from the leaves of various species in the Bauhinia genus. Its chemical formula is C8H8O4, and it is recognized for its structural complexity, which includes a cyclic ester functional group. The compound exhibits significant biological activities, making it a subject of interest in pharmacological research.

Typical of lactones. These include:

  • Hydrolysis: Griffonilide can undergo hydrolysis in the presence of water, leading to the formation of corresponding acids and alcohols.
  • Reduction: The carbonyl group in griffonilide can be reduced to form alcohol derivatives.
  • Esterification: It can react with alcohols to form esters, expanding its functional versatility.

These reactions are crucial for understanding its reactivity and potential modifications for therapeutic applications.

Griffonilide has demonstrated a range of biological activities:

  • Antimicrobial Activity: Studies indicate that griffonilide possesses antimicrobial properties, effective against various bacterial strains.
  • Cytotoxicity: It has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Larvicidal Activity: Research has highlighted its effectiveness in controlling mosquito larvae, particularly Aedes aegypti, which is significant for vector control in public health .

Synthesis of griffonilide can be achieved through natural extraction or synthetic routes:

  • Natural Extraction: The most common method involves isolating griffonilide from the leaves of Bauhinia species using solvent extraction techniques.
  • Synthetic Approaches: Various synthetic methodologies have been explored, including:
    • Total Synthesis: Using multi-step organic synthesis techniques to construct the griffonilide structure from simpler organic compounds.
    • Semi-synthesis: Modifying naturally occurring precursors to produce griffonilide.

These methods provide flexibility in obtaining griffonilide for research and application purposes.

Griffonilide's diverse biological activities lend it to various applications:

  • Pharmaceuticals: Its cytotoxic properties make it a candidate for developing anticancer drugs.
  • Agriculture: Its larvicidal activity positions it as a potential biopesticide for controlling mosquito populations.
  • Cosmetics: Due to its antimicrobial properties, it may be used in formulations aimed at skin health.

Interaction studies involving griffonilide focus on its potential synergistic effects with other compounds. Research indicates that when combined with certain antibiotics, griffonilide may enhance antimicrobial efficacy. Additionally, studies on drug interactions are essential for assessing its safety and effectiveness in therapeutic contexts.

Griffonilide shares structural and functional similarities with several other lactones and bioactive compounds. Here are some comparable compounds:

Compound NameStructure TypeBiological Activity
7-epi-griffonilideLactoneAntimicrobial, Cytotoxic
ButyrolactoneLactoneAntimicrobial
γ-butyrolactoneLactoneNeuroactive
Monomethyl fumarateFumarateAntitumor

Uniqueness of Griffonilide

Griffonilide is unique due to its specific structural characteristics and its pronounced activity against mosquito larvae, which distinguishes it from other similar compounds. While many lactones exhibit antimicrobial properties, the combination of larvicidal activity and cytotoxic effects makes griffonilide particularly valuable for both public health and pharmaceutical applications.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

168.04225873 g/mol

Monoisotopic Mass

168.04225873 g/mol

Heavy Atom Count

12

UNII

2J65FBY8C4

Dates

Modify: 2023-08-15

Constituents from the roots of Semiaquilegia adoxoides

Q B Han, B Jiang, S X Mei, G Ding, H D Sun, J X Xie, Y Z Liu
PMID: 11163952   DOI: 10.1016/s0367-326x(00)00242-2

Abstract

The isolation of griffonilide (1), lithospermoside (2) and magnoflorine (3) from the roots of Semiaquilegia adoxoides is reported.


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